molecular formula C11H9NO2S B2682789 3-(p-Tolyl)isothiazole-5-carboxylic acid CAS No. 1338682-63-5

3-(p-Tolyl)isothiazole-5-carboxylic acid

Cat. No.: B2682789
CAS No.: 1338682-63-5
M. Wt: 219.26
InChI Key: QSLBTRHQNYHZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(p-Tolyl)isothiazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the isothiazole family. This compound features a five-membered ring containing sulfur and nitrogen atoms, with a carboxylic acid group and a p-tolyl group attached to the ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(p-Tolyl)isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of thioamides with 3-tosyloxypentane-2,4-dione, leading to the formation of 5-acetylthiazole. This intermediate can then be treated with arylhydrazines in polyphosphoric acid to yield the desired isothiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(p-Tolyl)isothiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive positions on the isothiazole ring. Common reagents include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(p-Tolyl)isothiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways .

Properties

IUPAC Name

3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLBTRHQNYHZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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